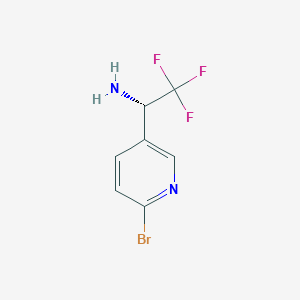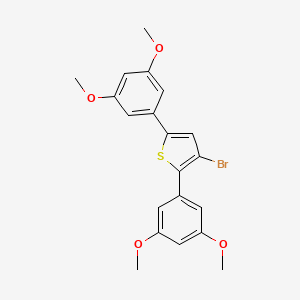
2-Cyanoselenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoselenophene: is an organic compound that belongs to the selenophene family, which are heterocyclic compounds containing selenium. The compound is characterized by a five-membered ring structure with selenium and a cyano group attached to the second carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoselenophene typically involves the reaction of selenophene with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyano group. The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety during the production process.
化学反应分析
Types of Reactions: 2-Cyanoselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of selenophene derivatives with reduced functional groups.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Selenophene oxides
Reduction: Reduced selenophene derivatives
Substitution: Various substituted selenophenes depending on the nucleophile used
科学研究应用
2-Cyanoselenophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex selenophene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices and solar energy conversion.
作用机制
The mechanism of action of 2-Cyanoselenophene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial properties by damaging the cellular components of pathogens.
相似化合物的比较
2-Cyanothiophene: Similar to 2-Cyanoselenophene, but contains sulfur instead of selenium. It exhibits different electronic properties and reactivity due to the presence of sulfur.
2-Cyanofuran: Contains oxygen instead of selenium. It has distinct chemical properties and is used in different applications compared to this compound.
2-Cyanopyrrole: Contains nitrogen instead of selenium. It has unique reactivity and is studied for its potential biological activities.
Uniqueness of this compound: The presence of selenium in this compound imparts unique electronic properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules. These unique properties make this compound a valuable compound for exploring new scientific applications and developing advanced materials.
属性
CAS 编号 |
7651-60-7 |
|---|---|
分子式 |
C5H3NSe |
分子量 |
156.05 g/mol |
IUPAC 名称 |
selenophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NSe/c6-4-5-2-1-3-7-5/h1-3H |
InChI 键 |
ZOXOSXWQXKBXTI-UHFFFAOYSA-N |
规范 SMILES |
C1=C[Se]C(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
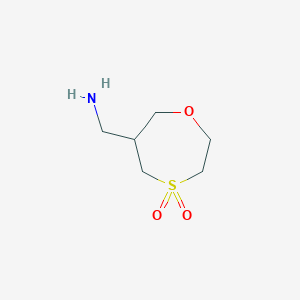
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
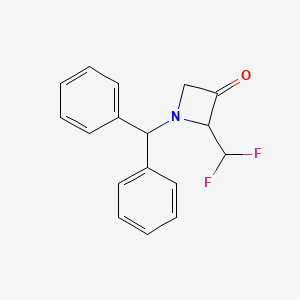
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
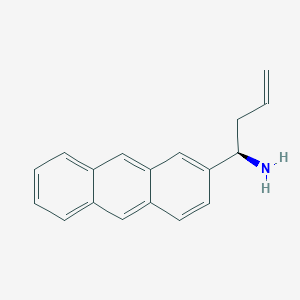
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)

![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
